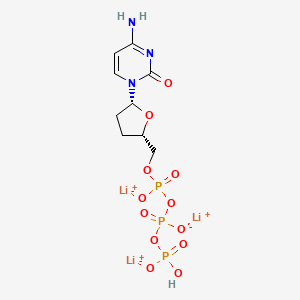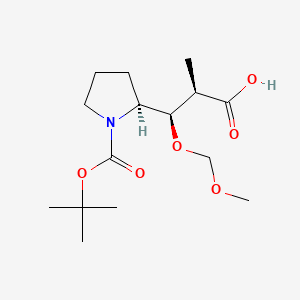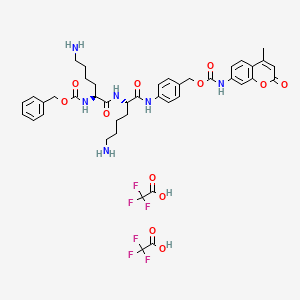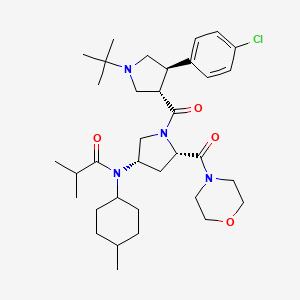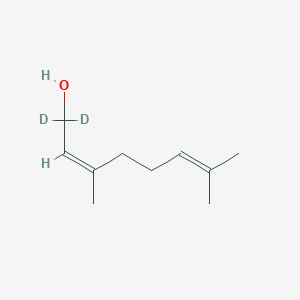
Nerol-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nerol-d2, also known as deuterated nerol, is a deuterium-labeled version of nerol, an acyclic monoterpene alcohol. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the molecular structure, which can significantly affect the compound’s pharmacokinetics and metabolic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nerol-d2 typically involves the deuteration of nerol. One common method is the catalytic hydrogenation of nerol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in this compound. The reaction conditions often include a deuterium source, a catalyst such as palladium on carbon, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and various purification techniques such as distillation and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Nerol-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form neral-d2, an aldehyde.
Reduction: Reduction of this compound can yield dihydro-nerol-d2, a saturated alcohol.
Substitution: Substitution reactions can occur at the hydroxyl group of this compound, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate, TEMPO, acetonitrile, and aqueous buffer solutions.
Reduction: Lithium aluminum hydride, sodium borohydride, and appropriate solvents such as ether or tetrahydrofuran.
Substitution: Acyl chlorides, alkyl halides, and bases such as pyridine or triethylamine.
Major Products Formed
Oxidation: Neral-d2
Reduction: Dihydro-nerol-d2
Substitution: Various esters and ethers of this compound
Scientific Research Applications
Nerol-d2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nerol-d2 involves its interaction with various molecular targets and pathways. In biological systems, this compound can induce apoptosis in fungal cells by generating reactive oxygen species (ROS) and causing calcium ion (Ca2+) overload. This leads to mitochondrial dysfunction and activation of caspase enzymes, ultimately resulting in cell death . The deuterium labeling can also affect the compound’s pharmacokinetics, altering its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Nerol-d2 is similar to other deuterium-labeled monoterpenes such as geraniol-d2 and linalool-d2. it is unique in its specific molecular structure and the position of deuterium atoms. This uniqueness can influence its chemical reactivity and biological activity . Similar compounds include:
Geraniol-d2: Another deuterium-labeled monoterpene alcohol with similar applications in research and industry.
Linalool-d2: A deuterium-labeled monoterpene alcohol used in fragrance and flavor studies.
α-Terpineol-d2: A deuterium-labeled monoterpene alcohol with applications in analytical chemistry and biological research.
This compound’s distinct properties make it a valuable tool in various scientific fields, providing insights into reaction mechanisms, metabolic pathways, and potential therapeutic applications.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(2Z)-1,1-dideuterio-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-/i8D2 |
InChI Key |
GLZPCOQZEFWAFX-XXXDGZPNSA-N |
Isomeric SMILES |
[2H]C([2H])(/C=C(/C)\CCC=C(C)C)O |
Canonical SMILES |
CC(=CCCC(=CCO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


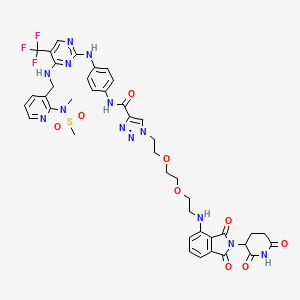
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
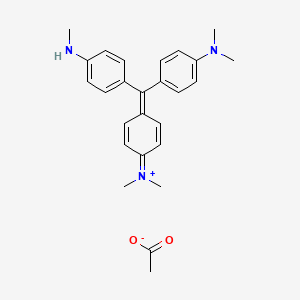

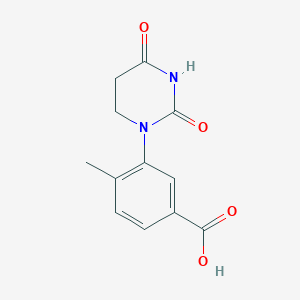
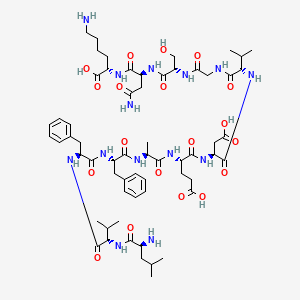
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
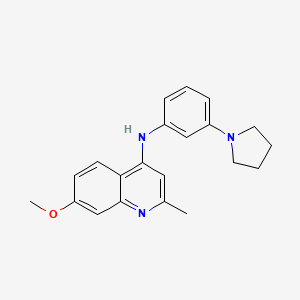
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
